molecular formula C11H12O3 B182573 Methyl 3-allyl-4-hydroxybenzoate CAS No. 53596-60-4

Methyl 3-allyl-4-hydroxybenzoate

Cat. No. B182573
Key on ui cas rn: 53596-60-4
M. Wt: 192.21 g/mol
InChI Key: FTYBXQLBLMKHFS-UHFFFAOYSA-N
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Patent
US08153634B2

Procedure details

A mixed solution of methyl 4-(2-propen-1-yl)oxybenzoate (19.17 g, 0.10 mol) and N,N-dimethylaniline (40 mL) was heated to reflux at 210° C. for 18 hours. The reaction solution was added with dilute hydrochloric acid (1 mol/L) and extracted with ethyl acetate. Subsequently, the organic layer was washed with brine, dried using anhydrous sodium sulfate, and concentrated in vacuo. The obtained residue was purified using silica-gel column chromatography (hexane/ethyl acetate) and the title compound (12.26 g, yield 64%) was obtained as a colorless powder.
Quantity
19.17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:14]=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][CH:6]=1)C=C.Cl.CN(C)[C:18]1[CH:23]=CC=C[CH:19]=1>>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:13][C:14]=1[CH2:23][CH:18]=[CH2:19]

Inputs

Step One
Name
Quantity
19.17 g
Type
reactant
Smiles
C(C=C)OC1=CC=C(C(=O)OC)C=C1
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Subsequently, the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=C(C(=O)OC)C=C1)CC=C
Measurements
Type Value Analysis
AMOUNT: MASS 12.26 g
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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